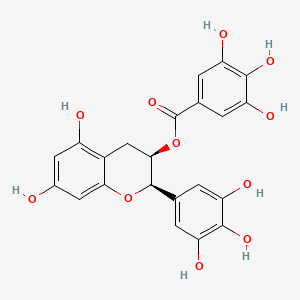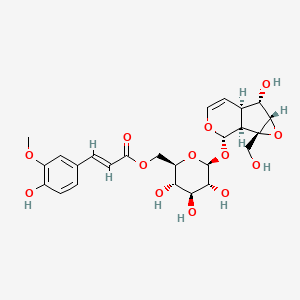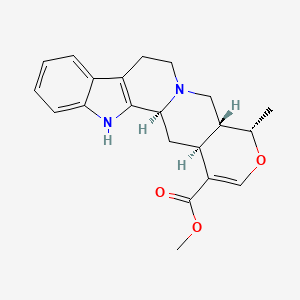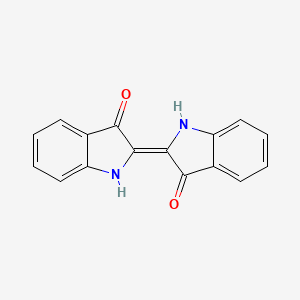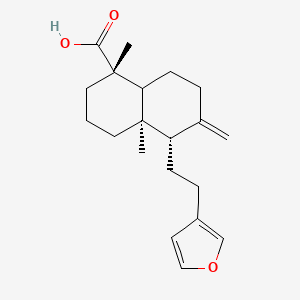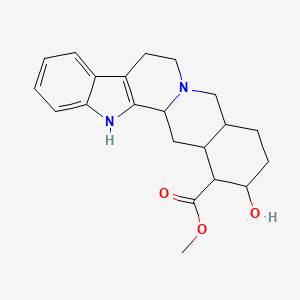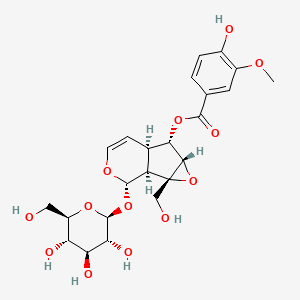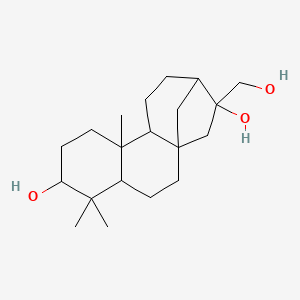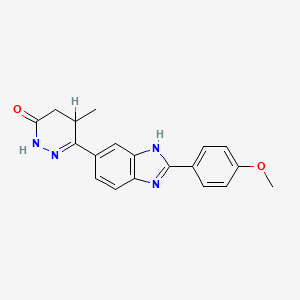
Pimobendan
Overview
Description
Pimobendan is a veterinary medication primarily used in the management of heart failure in dogs. It is a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3), which provides positive inotropic and vasodilator effects . This compound is also available for human use in Japan under the brand name Acardi .
Mechanism of Action
Target of Action
Pimobendan primarily targets cardiac myofibrils and phosphodiesterase 3 (PDE3) . Cardiac myofibrils are the contractile elements of the heart, responsible for the heart’s pumping action. PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in energy transfer and the regulation of cell function .
Mode of Action
This compound has a dual mode of action. It increases myocardial contractility by increasing the sensitivity of cardiac myofibrils to calcium ions . This means it enhances the binding efficiency of cardiac troponin in the myofibril to the calcium ions that are already present in systole .
In addition, this compound inhibits PDE3, leading to an increase in cAMP levels . This results in peripheral vasodilation, which decreases resistance to blood flow through systemic arterioles, reducing the workload of the heart .
Biochemical Pathways
This compound affects several biochemical pathways. Its positive inotropic effects are mediated through increased cyclic adenosine monophosphate (cAMP) due to PDE3 inhibition, and sensitization of the cardiac contractile apparatus to intracellular calcium .
Moreover, this compound’s vasodilatory effects are mediated predominantly through PDE3 inhibition in arterial and venous vascular smooth muscle .
Pharmacokinetics
This compound is rapidly absorbed when given orally, with a bioavailability of 60-65% . It is metabolized into an active metabolite (desmethylthis compound) by the liver . The elimination half-life of this compound is approximately 0.4 hours .
Result of Action
The molecular and cellular effects of this compound’s action include increased myocardial contractility and peripheral vasodilation . This results in improved cardiac output without increasing myocardial oxygen consumption .
In addition, this compound has been shown to prevent myocardial remodeling in compensated heart failure and significantly extend lifespan in both compensated and end-stage heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food decreases the bioavailability of this compound . Furthermore, the drug’s effects may vary depending on the stage of heart failure, with some research suggesting that this compound may increase sudden cardiac death in end-stage heart failure with extensive remodeling of calcium handling .
Biochemical Analysis
Biochemical Properties
Pimobendan functions primarily by inhibiting phosphodiesterase (PDE) III, which produces inotropic effects independent of β-receptor mediation . This inhibition of PDE III leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) .
Cellular Effects
This compound has been shown to improve the subjective symptoms of heart failure . It exerts its effects on various types of cells, particularly cardiac cells, influencing cell function and impacting cell signaling pathways .
Molecular Mechanism
This compound is both a positive inotrope and a vasodilator. The vasodilator effects occur via inhibition of Phosphodiesterase III (PDE III). Phosphodiesterase III is the enzyme that degrades cyclic adenosine monophosphate (cAMP); therefore its action is to increase intracellular concentrations of cAMP . The inotropic effects of this compound are attributed to its action as a calcium sensitizer .
Temporal Effects in Laboratory Settings
The cardiovascular effects of this compound occur after 1 hour and persist for 8-12 hours after administration
Dosage Effects in Animal Models
This compound is used in the management of heart failure in dogs, most commonly caused by myxomatous mitral valve disease, or Dilated cardiomyopathy
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway, where it inhibits the enzyme Phosphodiesterase III (PDE III), leading to an increase in intracellular concentrations of cAMP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pimobendan involves the preparation of key intermediates through condensation and decarboxylation reactions. One method involves the condensation of 1-(4-chlorophenyl)propan-1-one with glyoxylic acid, followed by reduction to yield the key intermediate 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid . This intermediate is then further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pimobendan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and degradation.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Substitution reactions often involve halogenated intermediates and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a racemic mixture of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Dobutamine: Like Pimobendan, Dobutamine is a positive inotropic agent used to treat heart failure.
Milrinone: Milrinone is another PDE3 inhibitor with inotropic and vasodilatory effects.
Uniqueness of this compound
This compound’s unique combination of calcium sensitization and PDE3 inhibition sets it apart from other inotropic agents. This dual mechanism provides both positive inotropic and vasodilatory effects, making it highly effective in managing heart failure .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJMFZWDBELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048280 | |
| Record name | Pimobendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-27-9, 118428-37-8, 118428-38-9 | |
| Record name | Pimobendan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimobendan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11450 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimobendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMOBENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIMOBENDAN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIMOBENDAN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one](/img/structure/B7765697.png)
